molecular formula C43H36N2O4 B12956705 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid

Cat. No.: B12956705
M. Wt: 644.8 g/mol
InChI Key: CMALPHUZGGSWJH-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) group and a tritylamino group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The tritylamino group provides additional stability and protection. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid is unique due to the presence of both the Fmoc and tritylamino groups, which provide dual protection during peptide synthesis. This dual protection is not commonly found in similar compounds, making it particularly useful in complex peptide synthesis .

Properties

Molecular Formula

C43H36N2O4

Molecular Weight

644.8 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(tritylamino)phenyl]propanoic acid

InChI

InChI=1S/C43H36N2O4/c46-41(47)40(44-42(48)49-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)45-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40,45H,28-29H2,(H,44,48)(H,46,47)/t40-/m0/s1

InChI Key

CMALPHUZGGSWJH-FAIXQHPJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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